3-Bromo-4-(4-methoxyphenyl)butan-2-one
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Overview
Description
3-Bromo-4-(4-methoxyphenyl)butan-2-one is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a butanone moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-(4-methoxyphenyl)butan-2-one can be synthesized through various methods. One common approach involves the bromination of 4-(4-methoxyphenyl)butan-2-one using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(4-methoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
3-Bromo-4-(4-methoxyphenyl)butan-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-methoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may act as an electrophile, participating in nucleophilic substitution reactions with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone: Similar structure but lacks the bromine atom.
3-(4-Methoxyphenyl)butan-2-one: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-4-(4-methoxyphenyl)butan-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for selective functionalization. This makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C11H13BrO2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
3-bromo-4-(4-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H13BrO2/c1-8(13)11(12)7-9-3-5-10(14-2)6-4-9/h3-6,11H,7H2,1-2H3 |
InChI Key |
QXSXNTTXHGZAHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)OC)Br |
Origin of Product |
United States |
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